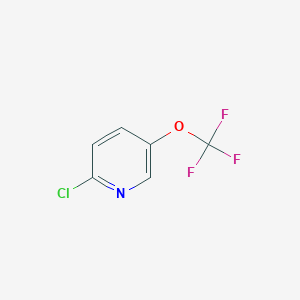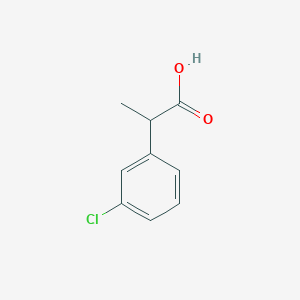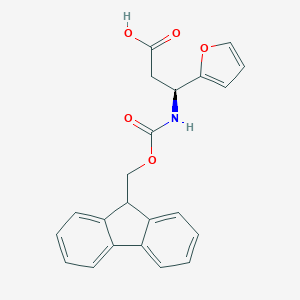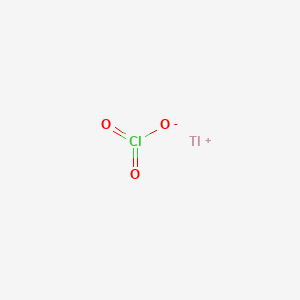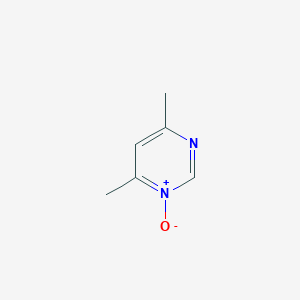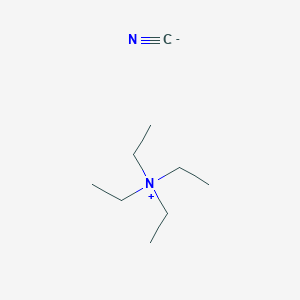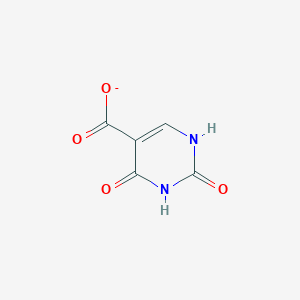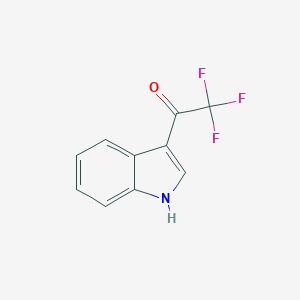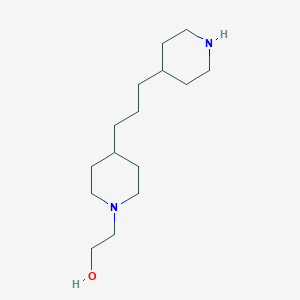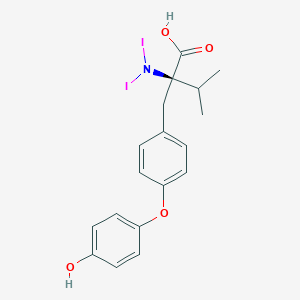![molecular formula C17H26O4 B088762 4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid CAS No. 15037-74-8](/img/structure/B88762.png)
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid is a chemical compound that combines the structural features of succinic acid and adamantane. Succinic acid is a dicarboxylic acid, while adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure. The esterification of succinic acid with 1-(1-adamantyl)propyl alcohol results in the formation of this compound, which exhibits interesting chemical and physical properties due to the presence of both succinic acid and adamantane moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic acid, mono(1-(1-adamantyl)propyl) ester typically involves the esterification of succinic acid with 1-(1-adamantyl)propyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of succinic acid, mono(1-(1-adamantyl)propyl) ester may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and allow for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: The major products are carboxylic acids derived from the oxidation of the ester group.
Reduction: The major products are alcohols resulting from the reduction of the ester group.
Substitution: The major products are new esters or amides formed through nucleophilic substitution.
Scientific Research Applications
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, resins, and other materials that benefit from the stability and rigidity imparted by the adamantane moiety.
Mechanism of Action
The mechanism of action of succinic acid, mono(1-(1-adamantyl)propyl) ester involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety can enhance the binding affinity of the compound to its targets, while the succinic acid ester group can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of enzymes or receptors, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Succinic acid, mono(1-adamantyl) ester
- Succinic acid, mono(2-adamantyl) ester
- Succinic acid, mono(3-adamantyl) ester
Uniqueness
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid is unique due to the presence of the 1-(1-adamantyl)propyl group, which imparts distinct steric and electronic properties compared to other adamantyl esters. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
15037-74-8 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H26O4/c1-2-14(21-16(20)4-3-15(18)19)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,19) |
InChI Key |
KIUUQEXLYNUBTC-UHFFFAOYSA-N |
SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O |
Synonyms |
Succinic acid hydrogen 1-[1-(1-adamantyl)propyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


